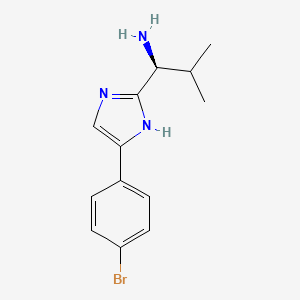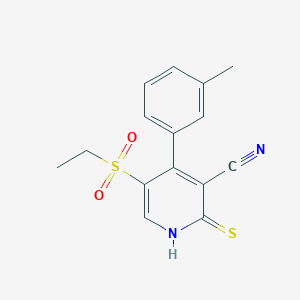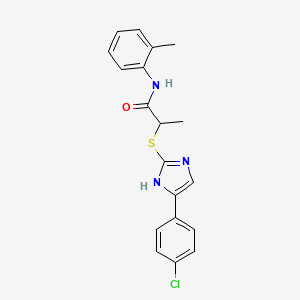![molecular formula C20H14N2O2 B11773542 Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a heterocyclic compound with the molecular formula C20H14N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate can be achieved through several methods. One common approach involves the Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione . Another method includes the condensation of indole with aliphatic aldehydes . Additionally, Pd-mediated cyclization of a diphenyl phenylenediamine derivative has been reported .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves precise temperature control, use of specific reagents, and purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl nitrate for nitration, zinc powder and hydrochloric acid for reduction, and potassium thiolates for nucleophilic substitution . The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include nitro-substituted derivatives, amino-substituted derivatives, and various substituted indolo[3,2-b]carbazoles .
Applications De Recherche Scientifique
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it has been shown to act as a ligand for the TCDD (Ah) receptor, which plays a role in regulating gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde
- 11,12-Dihydroindolo[2,3-a]carbazole
- 5,7-Dihydroindolo[2,3-b]carbazole
Uniqueness
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group at the 6-position differentiates it from other indolocarbazole derivatives, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C20H14N2O2 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
methyl 5,11-dihydroindolo[3,2-b]carbazole-12-carboxylate |
InChI |
InChI=1S/C20H14N2O2/c1-24-20(23)18-17-12-7-3-5-9-15(12)21-16(17)10-13-11-6-2-4-8-14(11)22-19(13)18/h2-10,21-22H,1H3 |
Clé InChI |
VQALHCRBHYIUEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)

![4-(tert-Butyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11773515.png)
![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
![N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B11773527.png)

![2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole](/img/structure/B11773549.png)
![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
